CYP1A2 Inhibition Potency: 2.5-Fold Greater Activity Versus Xanthohumol
Desmethylxanthohumol inhibits recombinant human hepatic CYP1A2 with an IC₅₀ of 100 nM, whereas the comparator compound xanthohumol exhibits an IC₅₀ of 250 nM in the same assay system [1]. This represents a 2.5-fold enhancement in inhibitory potency attributable to the absence of the 6‘-O-methyl group, which alters binding interactions with the CYP1A2 active site [2]. CYP1A2 inhibition is mechanistically linked to chemoprevention through reduced metabolic activation of procarcinogens such as heterocyclic amines [1].
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Xanthohumol: IC₅₀ = 250 nM |
| Quantified Difference | 2.5-fold greater potency |
| Conditions | Recombinant human hepatic CYP1A2 expressed in baculovirus insect cell expression system; CEC substrate |
Why This Matters
For studies investigating CYP1A2-mediated metabolic activation or chemoprevention mechanisms, DMX provides superior target engagement at lower concentrations than XN, potentially reducing off-target effects at equivalent dosing.
- [1] BindingDB BDBM50582304. CHEMBL5072213. IC₅₀: 100 nM. Assay: Inhibition of recombinant human hepatic CYP1A2 expressed in baculovirus insect cell expression system in presence of CEC substrate. View Source
- [2] Henderson MC, Miranda CL, Stevens JF, et al. In vitro inhibition of human P450 enzymes by prenylated flavonoids from hops, Humulus lupulus. Xenobiotica. 2000;30(3):235-251. View Source
